N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine
Description
N-Benzyl-5-bromo-N,3-dimethylpyridin-2-amine (CAS 245765-66-6) is a brominated pyridine derivative with the molecular formula C₁₃H₁₃BrN₂ and a molecular weight of 277.16 g/mol . It is a solid with a melting point of 62–64°C, a predicted boiling point of 264.6±40.0°C, and a density of 1.494±0.06 g/cm³ . Its pKa is 5.31±0.10, indicating moderate basicity, and it has a high assay purity (≥99%) . The compound is a key intermediate in synthesizing Ozenoxacin, a topical antibiotic used to treat bacterial skin infections . Safety data highlight hazards related to skin, eye, and respiratory irritation (H315, H319, H335) .
Properties
IUPAC Name |
N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-11-8-13(15)9-16-14(11)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSOCGUXKGBVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)CC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyridine Derivatives
The synthesis begins with the selective bromination of a pyridine precursor, such as N,4-dimethyl-2-pyridinamine or 2-amino-3,5-dibromo-4-methylpyridine . Bromination is typically achieved using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in inert solvents such as acetonitrile or dichloromethane under controlled temperature conditions (often 0–25°C) to ensure regioselectivity, favoring substitution at the 5-position of the pyridine ring.
| Parameter | Typical Range | Notes |
|---|---|---|
| Brominating agent | Br₂ or NBS | Selective for aromatic substitution |
| Solvent | Acetonitrile, DCM | Inert, aprotic solvents preferred |
| Temperature | 0–25°C | To control regioselectivity and prevent over-bromination |
Nucleophilic Substitution and Amination
Formation of Amino-Pyridine Intermediate:
Post-bromination, the amino group at the 2-position can be introduced or retained through nucleophilic substitution reactions. For example, reacting the brominated pyridine with methylamine or other amines under basic conditions facilitates substitution at the bromine site, resulting in amino derivatives such as 2-amino-3,5-dibromo-4-methylpyridine .
- Use of bases like potassium carbonate or sodium hydride can promote nucleophilic substitution.
- Reaction temperatures are typically maintained between 50–80°C for optimal yields.
Introduction of the Benzyl Group:
The benzyl group is introduced via nucleophilic substitution of the amino group with benzyl chloride or benzyl bromide in the presence of bases such as sodium hydride or potassium carbonate. This step yields N-benzyl-2-amino-5-bromopyridine derivatives.
| Parameter | Typical Range | Notes |
|---|---|---|
| Benzyl halide | Benzyl chloride or bromide | Electrophile for benzylation |
| Base | NaH, K₂CO₃ | To deprotonate amino group |
| Solvent | DMF, acetonitrile | Aprotic solvents favor SN2 reactions |
| Temperature | Room temperature to 50°C | For controlled reaction kinetics |
Selective Methylation at the 3-Position
Methylation of the Pyridine Ring:
The methylation at the 3-position (or N-methylation) can be achieved through methylation reagents such as methyl iodide or methyl sulfate, often under basic conditions. This step yields N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine . Alternatively, methylation can occur via catalytic methylation using methyl zinc reagents in the presence of nickel catalysts, as described in recent Negishi coupling methodologies.
| Parameter | Typical Range | Notes |
|---|---|---|
| Methylating agent | Methyl iodide, methyl sulfate | Alkylation reagent |
| Catalyst | Nickel complexes (e.g., NiCl₂) | For cross-coupling approaches |
| Solvent | Tetrahydrofuran (THF), dimethylformamide | Suitable for organometallic reactions |
| Temperature | 60–80°C | For optimal methylation efficiency |
Cross-Coupling for Final Functionalization
Recent advances utilize Negishi coupling reactions to replace halogens (bromine) with methyl groups, employing methyl zinc reagents and nickel or palladium catalysts. This method provides high regioselectivity and yields, especially for late-stage modifications.
(Starting material) + methyl zinc reagent + Ni catalyst → this compound
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | NiCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Transition metal catalysts |
| Solvent | Tetrahydrofuran or dimethylformamide | Organometallic compatibility |
| Temperature | 50–80°C | To facilitate coupling |
Final Hydrolysis and Purification
If directing groups or protective groups are used, they are removed via hydrolysis under acidic conditions to regenerate the free amine. Purification typically involves column chromatography, recrystallization, or preparative HPLC to obtain high-purity This compound .
Data Summary Table
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents such as ether or ethanol.
Major Products Formed
Substitution Reactions: Products include N-substituted pyridinamine derivatives.
Oxidation Reactions: Products include N-oxide derivatives.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
The compound is utilized across several domains:
1. Organic Synthesis
- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of more complex organic compounds. Its bromine atom can undergo nucleophilic substitution reactions, facilitating the formation of various derivatives.
2. Medicinal Chemistry
- Bioactive Compound : Research indicates that N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine exhibits potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It has been evaluated for its efficacy against various pathogens .
- Neuropharmacological Activity : Studies have shown that derivatives of this compound interact with serotonin receptors, particularly the 5-HT2A receptor, which is crucial for various neuropharmacological processes.
3. Material Science
- Advanced Materials Development : The compound is explored for its applications in developing advanced materials such as liquid crystals and polymers due to its unique chemical properties.
Case Studies
Several studies have investigated the biological activity and synthesis of derivatives related to this compound:
- Anti-Tubercular Activity : Researchers synthesized various derivatives and screened them for anti-tubercular activity. Modifications in the benzyl group significantly enhanced potency against Mycobacterium tuberculosis.
- Binding Affinity Studies : A study measured the binding affinity of N-benzyl derivatives at serotonin receptors, revealing that modifications could lead to compounds with high affinity (e.g., binding affinity as low as 0.074 nM for certain derivatives).
Mechanism of Action
The mechanism of action of N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table compares N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine with structurally related pyridine derivatives:
Key Observations :
- N-Ethyl vs.
- Trifluoromethyl Group : The electron-withdrawing CF₃ group in 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine enhances lipophilicity and may improve resistance to oxidative degradation .
- Dimethoxybenzyl Group : The 3,4-dimethoxybenzyl substituent in 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine introduces hydrogen-bonding capacity, as evidenced by its crystal packing via N–H···N interactions .
Physicochemical Properties
The target compound’s pKa (5.31) is lower than pyridine’s native pKa (~8.8), reflecting electron-donating effects from the benzyl and methyl groups . In contrast, the trifluoromethyl analogue likely has a lower pKa due to the electron-withdrawing CF₃ group, enhancing acidity .
Biological Activity
N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a benzyl group, a bromine atom, and two methyl groups on the pyridine ring, which contribute to its unique chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C14H15BrN2
- Molecular Weight : 292.19 g/mol
The presence of the bromine atom and the benzyl group is significant as they influence the compound's ability to interact with various biological targets. These structural features may enhance lipophilicity and facilitate binding to enzymes or receptors involved in critical biological processes.
This compound's mechanism of action primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to altered metabolic pathways and cellular responses.
- Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways associated with various physiological functions.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
Anticancer Properties
The compound has been explored for its anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, it has shown promising results in inhibiting proliferation in lung (A-549) and breast (MCF-7) cancer cell lines .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have indicated its potential to reduce oxidative stress-induced neuronal damage, which is crucial for conditions like Alzheimer's disease and Parkinson's disease .
Case Studies and Research Findings
- Study on Anticancer Activity : A recent study evaluated the compound's effects on human tumor cell lines. The results demonstrated significant growth inhibition, indicating its potential as an anticancer agent. The study highlighted the importance of further investigation into the structure-activity relationship (SAR) of similar compounds to enhance efficacy and selectivity .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of various derivatives of pyridine compounds, including this compound. The findings suggested that modifications to the structure could lead to enhanced antimicrobial potency against resistant strains.
Q & A
Q. What are the common synthetic routes for preparing N-benzyl-5-bromo-N,3-dimethylpyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves reductive amination between 5-bromo-2-aminopyridine derivatives and substituted benzaldehydes. For example, in a related compound, 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine was synthesized by refluxing 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde and sodium cyanoborohydride in methanol, yielding crystals after ethanol recrystallization . Key factors affecting yield include:
- Stoichiometry : Excess aldehyde (1:1.1 molar ratio) ensures complete conversion.
- Solvent : Methanol or ethanol promotes solubility and mild reaction conditions.
- Purification : Slow crystallization in ethanol enhances purity.
Yields for analogous reactions range from 47% to 81% depending on substituent reactivity .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) confirms molecular geometry and intermolecular interactions (e.g., N–H⋯N hydrogen bonds in related pyridin-2-amine derivatives) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns chemical shifts to aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm).
- IR : Identifies N–H stretches (~3235 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) .
- Chromatography : TLC (hexanes/EtOAc) monitors reaction progress, with Rf values ~0.25–0.40 .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence its physicochemical properties?
- Methodological Answer :
- Hydrogen bonding : Centrosymmetric dimers form via N–H⋯N interactions (bond length ~2.50 Å), as observed in structurally similar pyridin-2-amine derivatives .
- π–π stacking : Short contacts between pyridine and benzyl rings (Cg⋯H distances ~2.50 Å) enhance thermal stability .
- Impact : These interactions increase melting points (e.g., 109–112°C in N-benzyl analogs) and solubility profiles, favoring polar aprotic solvents like DMF .
Q. How can researchers resolve contradictory bioactivity data for this compound analogs in pharmacological studies?
- Methodological Answer : Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. methyl groups) alter receptor binding. For example, anti-tumor activity in pyridine derivatives correlates with electron-withdrawing substituents (e.g., Br) enhancing electrophilicity .
- Assay conditions : Use standardized protocols (e.g., MTT assay at 48h incubation) to compare IC₅₀ values.
- Computational validation : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like kinase enzymes, reconciling discrepancies between in vitro and in silico results .
Q. What strategies optimize the regioselective functionalization of the pyridine ring in this compound for drug discovery?
- Methodological Answer :
- Directed ortho-metalation : Use Br as a directing group for Suzuki-Miyaura coupling. For example, 5-bromo substituents enable cross-coupling with aryl boronic acids at position 5 .
- Protection/deprotection : Temporarily protect the N-benzyl group with Boc to avoid side reactions during methylation or halogenation .
- Table : Functionalization yields under varying conditions:
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki coupling (Ar–B(OH)₂) | Pd(OAc)₂/SPhos | 60–83 | |
| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | 37–60 |
Key Considerations for Experimental Design
- Synthetic reproducibility : Replicate crystallization conditions (e.g., ethanol solvent, 5-day growth) to ensure consistent crystal quality .
- Data validation : Triangulate SC-XRD, NMR, and HPLC-MS data to confirm structural assignments .
- Biological assays : Include positive controls (e.g., doxorubicin for anti-tumor studies) and validate cytotoxicity in multiple cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
